molecular formula C13H7F4NO3 B6393840 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261960-41-1

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6393840
CAS RN: 1261960-41-1
M. Wt: 301.19 g/mol
InChI Key: RWOFTJDXKXZSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid (5-FTHNA) is a synthetic compound that has seen increasing use in scientific research. It is a member of the 6-hydroxynicotinic acid family, which is known for its ability to act as a proton donor and acceptor. 5-FTHNA has unique properties that make it a valuable tool for scientists, and its use has been studied in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a proton donor in the synthesis of polycyclic aromatic hydrocarbons, and as a proton acceptor in the synthesis of polycyclic aromatic amines. It has also been used in the synthesis of polycyclic aromatic sulfonamides and polycyclic aromatic carboxamides. In addition, 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been used in the study of enzyme kinetics, and in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as a proton donor and acceptor. It is thought that 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% can donate a proton to an acceptor molecule, resulting in a protonated form of the acceptor molecule. This protonated form can then react with other molecules, leading to various reactions. In addition, 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% can accept a proton from an electron-rich molecule, resulting in a deprotonated form of the molecule. This deprotonated form can then react with other molecules, leading to various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has several advantages for use in lab experiments. It is relatively stable, and its synthesis is relatively simple. In addition, it is non-toxic, and can be used in a variety of laboratory applications. However, there are some limitations to its use in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, its reactivity can vary depending on the pH of the reaction medium.

Future Directions

There are several potential future directions for research on 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95%. One potential direction is to further study its mechanism of action. In particular, further research is needed to understand how it acts as a proton donor and acceptor. In addition, further research is needed to understand its biochemical and physiological effects. Another potential direction is to further study its use in the synthesis of polycyclic aromatic hydrocarbons, amines, sulfonamides, and carboxamides. Finally, further research is needed to understand its potential therapeutic applications.

Synthesis Methods

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% is typically synthesized from 4-fluoro-3-trifluoromethylphenol and sodium hydroxide. The reaction between the two compounds produces 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% and sodium fluoride. The reaction is carried out in a two-phase system, with the reaction occurring in the organic phase. The reaction is typically carried out at temperatures of 80-100°C, and yields of up to 95% have been reported.

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-10-2-1-6(4-9(10)13(15,16)17)8-3-7(12(20)21)5-18-11(8)19/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFTJDXKXZSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688275
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-41-1
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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